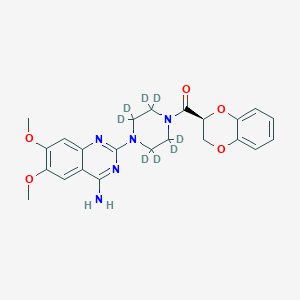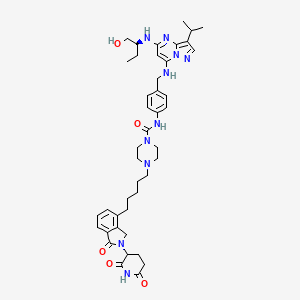
PROTAC CDK9 degrader-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC CDK9 degrader-4 is a highly potent and selective compound designed to target and degrade cyclin-dependent kinase 9 (CDK9). CDK9 is a crucial enzyme involved in the regulation of transcriptional elongation by RNA polymerase II. The degradation of CDK9 disrupts the transcriptional network, making this compound a promising therapeutic agent for various cancers and other diseases .
Métodos De Preparación
The synthesis of PROTAC CDK9 degrader-4 involves the creation of a heterobifunctional molecule that links a ligand for CDK9 to a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). The synthetic route typically includes the following steps:
Synthesis of the CDK9 ligand: This involves the preparation of a small molecule inhibitor that specifically binds to CDK9.
Synthesis of the E3 ligase ligand: This involves the preparation of a ligand that binds to the E3 ubiquitin ligase.
Linker attachment: A chemical linker is used to connect the CDK9 ligand to the E3 ligase ligand.
Final assembly: The final PROTAC molecule is assembled by conjugating the CDK9 ligand-linker complex to the E3 ligase ligand
Análisis De Reacciones Químicas
PROTAC CDK9 degrader-4 undergoes several types of chemical reactions, including:
Substitution reactions: The attachment of the linker to the CDK9 ligand and the E3 ligase ligand involves nucleophilic substitution reactions.
Oxidation and reduction reactions: These reactions may be involved in the synthesis of the individual ligands.
Conjugation reactions: The final assembly of the PROTAC molecule involves conjugation reactions to link the ligands through the linker
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF), catalysts such as tin(II) chloride, and reaction conditions like room temperature stirring for extended periods .
Aplicaciones Científicas De Investigación
PROTAC CDK9 degrader-4 has a wide range of scientific research applications, including:
Cancer research: It is used to study the role of CDK9 in cancer cell proliferation and to develop targeted therapies for cancers that overexpress CDK9.
Transcriptional regulation: It helps in understanding the mechanisms of transcriptional elongation and the role of CDK9 in regulating gene expression.
Drug discovery: It serves as a model compound for developing other PROTACs targeting different kinases and proteins involved in various diseases.
Biological studies: It is used to investigate the effects of CDK9 degradation on cellular processes and pathways.
Mecanismo De Acción
PROTAC CDK9 degrader-4 exerts its effects by promoting the ubiquitination and subsequent proteasomal degradation of CDK9. The compound binds to CDK9 and recruits an E3 ubiquitin ligase, such as cereblon (CRBN), forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to CDK9, marking it for degradation by the proteasome. The degradation of CDK9 disrupts the transcriptional elongation process, leading to the downregulation of genes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
PROTAC CDK9 degrader-4 is unique in its high selectivity and potency for CDK9 degradation. Similar compounds include:
KI-CDK9d-32: Another highly selective CDK9 degrader that induces rapid reduction of MYC protein levels.
JSH-150: A selective inhibitor of CDK9 that forms hydrogen bonds with CDK9 at specific sites.
These compounds highlight the uniqueness of this compound in its ability to selectively degrade CDK9 while sparing other CDK family members .
Propiedades
Fórmula molecular |
C43H56N10O5 |
|---|---|
Peso molecular |
793.0 g/mol |
Nombre IUPAC |
4-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-N-[4-[[[5-[[(2S)-1-hydroxybutan-2-yl]amino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C43H56N10O5/c1-4-31(27-54)46-37-23-38(53-40(48-37)34(25-45-53)28(2)3)44-24-29-12-14-32(15-13-29)47-43(58)51-21-19-50(20-22-51)18-7-5-6-9-30-10-8-11-33-35(30)26-52(42(33)57)36-16-17-39(55)49-41(36)56/h8,10-15,23,25,28,31,36,44,54H,4-7,9,16-22,24,26-27H2,1-3H3,(H,46,48)(H,47,58)(H,49,55,56)/t31-,36?/m0/s1 |
Clave InChI |
YAEBZMQWNHWNAG-BRKUKBBPSA-N |
SMILES isomérico |
CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C |
SMILES canónico |
CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
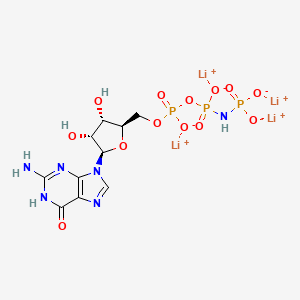
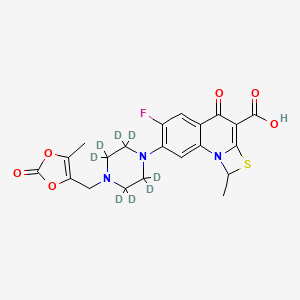
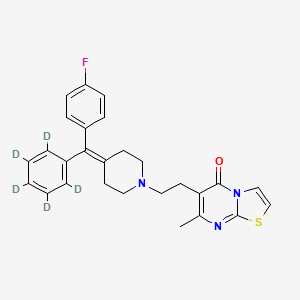
![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)
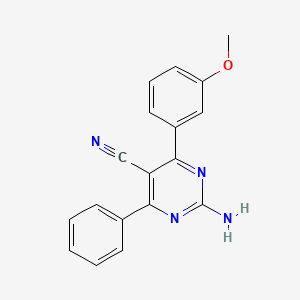
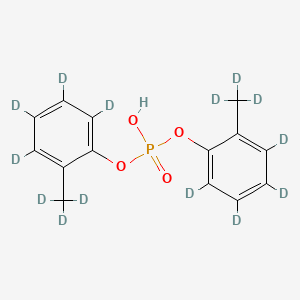
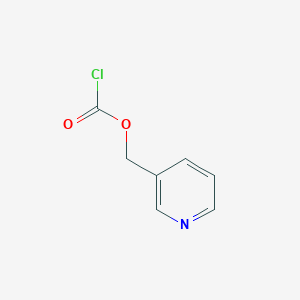
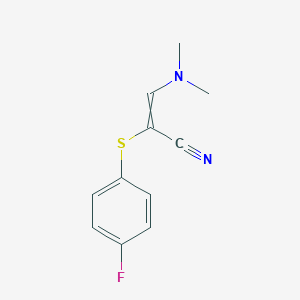

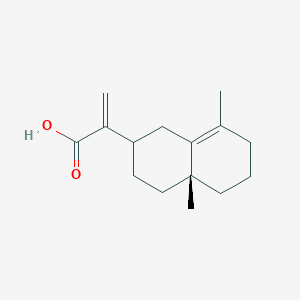
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)
